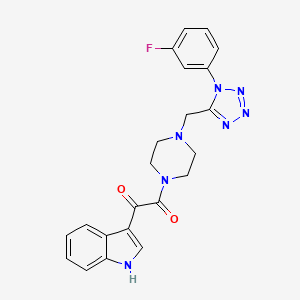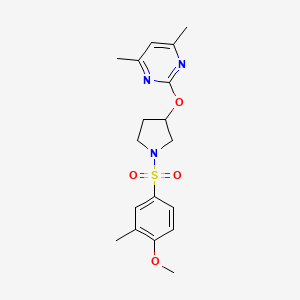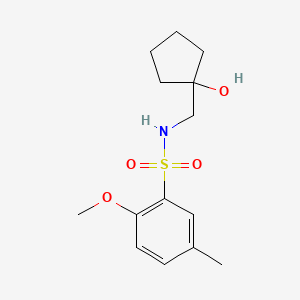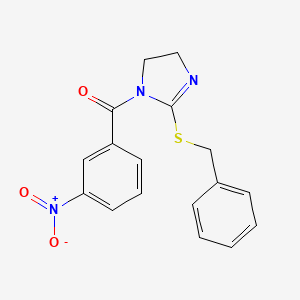
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been the subject of numerous studies to explore its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are often the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting viral replication .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . Understanding these properties is crucial for determining the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are often the result of the compound interacting with its targets and affecting cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone in lab experiments is its unique chemical structure, which allows for the exploration of new chemical space and the development of new drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for the study of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone. Some of the most promising areas of research include the development of new synthetic methods for this compound, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action and physiological effects in greater detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.
Métodos De Síntesis
The synthesis method for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound involves the reaction of 2-mercaptoimidazole with benzyl bromide in the presence of a base, followed by the reaction of the resulting product with 3-nitrobenzaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone has been widely studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-7-4-8-15(11-14)20(22)23)19-10-9-18-17(19)24-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWTQAVJOMIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)

![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)
![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
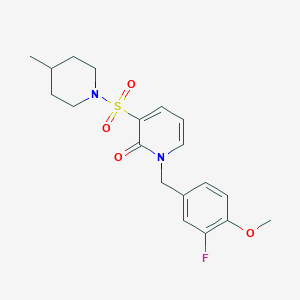
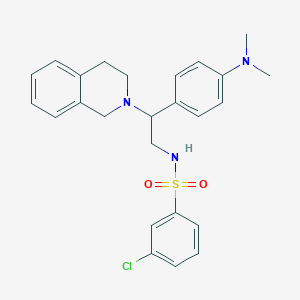
![N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2849895.png)
